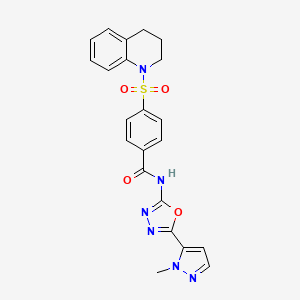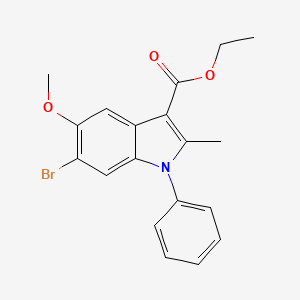![molecular formula C14H16ClN5O B2624154 1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351837-83-6](/img/structure/B2624154.png)
1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, or 1CPT for short, is a synthetic compound of the piperidine class of molecules. It is a white crystalline solid with a molecular weight of 355.9 g/mol and a melting point of 212-213 °C. It is soluble in water and in most organic solvents. 1CPT is used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1CPT has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent, an antioxidant, and an inhibitor of enzymes involved in drug metabolism. In addition, 1CPT has been used to study the role of enzymes in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 1CPT is not fully understood. It is thought to act as an inhibitor of enzymes involved in drug metabolism, which may explain its antimicrobial and antioxidant properties. In addition, 1CPT may act as an inhibitor of cell growth and differentiation by modulating the activity of certain enzymes.
Biochemical and Physiological Effects
1CPT has been shown to have antimicrobial and antioxidant properties in vitro. In addition, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which may explain its potential applications in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1CPT in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. However, there are some limitations to using 1CPT in lab experiments. It is not very stable in solution and can degrade rapidly. In addition, its solubility in water is limited, making it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of 1CPT in scientific research are numerous. Future research could focus on the use of 1CPT as an antimicrobial agent, an antioxidant, and an inhibitor of enzymes involved in drug metabolism. In addition, 1CPT could be used to study the role of enzymes in the regulation of cell growth and differentiation. Finally, further research could be conducted to improve the stability and solubility of 1CPT, making it more suitable for use in lab experiments.
Synthesemethoden
1CPT can be synthesized by the reaction of 1-chloro-3-nitrobenzene and 4-aminopiperidine in the presence of sodium azide in acetic acid. This reaction is carried out at room temperature for 24 hours, and yields 1CPT as a white crystalline solid.
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLCOBEHRSBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2624075.png)
![N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine](/img/structure/B2624076.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2624077.png)

![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)




![2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2624088.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2624090.png)